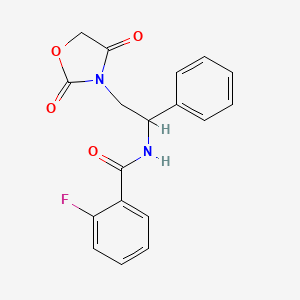

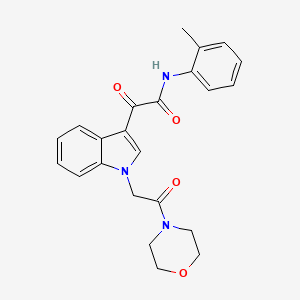

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new spirocyclic chroman derivatives were prepared based on molecular dynamic simulations . The antiproliferative activities of these compounds against enzalutamide-resistant prostate cancer 22Rv1 cells were evaluated .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular formula of “N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide” is C12H11FN2O4. Another compound, “(2,4-Dioxo-1,3-oxazolidin-3-yl)acetic acid”, has a molecular formula of C5H5NO5 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of new spirocyclic chroman derivatives were synthesized and their antiproliferative activities were evaluated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “(2,4-Dioxo-1,3-oxazolidin-3-yl)acetic acid” has a molecular weight of 159.10 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on related compounds such as thiazolidinone derivatives highlights their synthesis and evaluation for various biological activities. For example, Ahmed O. H. El Nezhawy et al. (2009) explored the synthesis of thiazolidin-4-one derivatives from 4-fluorobenzaldehyde and evaluated their antioxidant activity, finding promising results in some compounds (El Nezhawy et al., 2009). Similarly, a study by M. Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as benzodiazepine receptor agonists, showcasing significant anticonvulsant activity in their evaluations (Faizi et al., 2017).

Antibacterial Applications

V. Straniero et al. (2023) investigated 2,6-difluorobenzamides, a class of compounds related to the initial query, for their antibacterial properties. They developed a novel family of compounds that showed promising activity against Gram-positive bacteria, indicating the potential of such structures in addressing infectious diseases (Straniero et al., 2023).

Antitumor Properties

The research on fluorinated benzothiazoles, for instance, by I. Hutchinson et al. (2001), highlights the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity against breast cancer cell lines. This indicates the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Neurological Applications

A study by T. Iwamoto et al. (2006) on N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, a novel Na+/Ca2+ exchange inhibitor, demonstrated its neuroprotective potential against neuronal cell damage. This research underlines the importance of similar chemical structures in developing treatments for neurological conditions (Iwamoto & Kita, 2006).

Mécanisme D'action

The mechanism of action of similar compounds has been investigated. For example, “N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide” is known to act as a histone deacetylase (HDAC) inhibitor. Another compound, A-485, is a catalytic inhibitor of p300 and CBP, which are key transcriptional co-activators .

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c19-14-9-5-4-8-13(14)17(23)20-15(12-6-2-1-3-7-12)10-21-16(22)11-25-18(21)24/h1-9,15H,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUOGLPBJDZQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)

![2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B3017828.png)

methanone](/img/structure/B3017830.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid](/img/structure/B3017832.png)